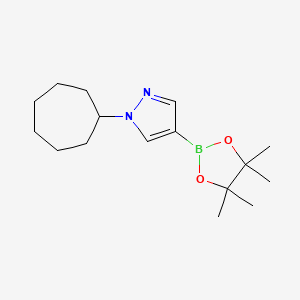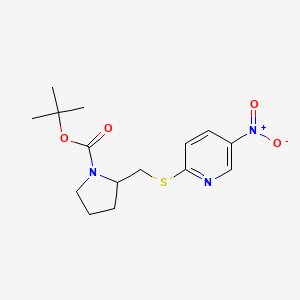![molecular formula C6H7NO2 B13968053 6-Oxa-1-azabicyclo[3.2.1]oct-3-EN-7-one CAS No. 396730-54-4](/img/structure/B13968053.png)
6-Oxa-1-azabicyclo[3.2.1]oct-3-EN-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Oxa-1-azabicyclo[321]oct-3-EN-7-one is a bicyclic compound that features both oxygen and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxa-1-azabicyclo[3.2.1]oct-3-EN-7-one typically involves the following steps:
Starting Material: The synthesis begins with 6-oxabicyclo[3.2.1]oct-3-en-7-one.
Lactone Ring Opening: The lactone ring of 6-oxabicyclo[3.2.1]oct-3-en-7-one is opened using amines to form amides.
Reduction: The amides are then reduced using lithium aluminium hydride to yield amino alcohols.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
6-Oxa-1-azabicyclo[3.2.1]oct-3-EN-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions, such as the one involving lithium aluminium hydride, are common.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride is frequently used for reduction reactions.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as amino alcohols and other functionalized bicyclic compounds .
Scientific Research Applications
6-Oxa-1-azabicyclo[3.2.1]oct-3-EN-7-one has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of more complex molecules.
Biology: The compound’s structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: Its derivatives are explored for potential therapeutic applications, including as precursors to pharmaceuticals.
Industry: The compound is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 6-Oxa-1-azabicyclo[3.2.1]oct-3-EN-7-one involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways depend on the specific application and the derivative of the compound being used .
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octane: This compound is structurally similar and is the central core of tropane alkaloids, which have significant biological activities.
2-Azabicyclo[3.2.1]octane: Another similar compound with potential in drug discovery and synthetic applications.
Uniqueness
6-Oxa-1-azabicyclo[3.2.1]oct-3-EN-7-one is unique due to the presence of both oxygen and nitrogen atoms in its bicyclic structure. This dual functionality allows for a wider range of chemical reactions and applications compared to its analogs .
Properties
CAS No. |
396730-54-4 |
|---|---|
Molecular Formula |
C6H7NO2 |
Molecular Weight |
125.13 g/mol |
IUPAC Name |
6-oxa-1-azabicyclo[3.2.1]oct-3-en-7-one |
InChI |
InChI=1S/C6H7NO2/c8-6-7-3-1-2-5(4-7)9-6/h1-2,5H,3-4H2 |
InChI Key |
ACICPQDKCZFZCN-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2CN1C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Methyl 2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylate](/img/structure/B13968015.png)



![3-Chloro-N-(5-nitro-2-thiazolyl)benzo[b]thiophene-2-carboxamide](/img/structure/B13968025.png)

![1-(1,6-Diazaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13968039.png)


